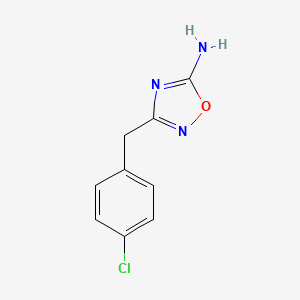

3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol es un compuesto heterocíclico que contiene un anillo oxadiazol sustituido con un grupo 4-clorobencilo y un grupo amino

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol típicamente involucra la ciclización de precursores apropiados. Un método común involucra la reacción de cloruro de 4-clorobencilo con una amidoxima adecuada en condiciones básicas para formar el anillo oxadiazol. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla de reacción se calienta para facilitar la ciclización.

Métodos de producción industrial

La producción industrial de 5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de oxadiazol correspondientes.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo oxadiazol.

Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar para reacciones de sustitución en condiciones básicas o ácidas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de oxadiazol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo bencilo.

Aplicaciones Científicas De Investigación

5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:

Química medicinal: El compuesto se investiga por su potencial como agente antimicrobiano, antiviral y anticancerígeno. Su estructura única le permite interactuar con varios objetivos biológicos.

Ciencia de materiales: El compuesto se puede utilizar en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales, debido a su estabilidad y reactividad.

Estudios biológicos: Se utiliza en estudios para comprender su interacción con enzimas y receptores, proporcionando información sobre su mecanismo de acción y posibles usos terapéuticos.

Mecanismo De Acción

El mecanismo de acción de 5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antimicrobianos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto biológico.

Comparación Con Compuestos Similares

Compuestos similares

Cloruro de 4-clorobencilo: Un precursor en la síntesis de 5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol.

Derivados de 1,2,4-oxadiazol: Compuestos con anillos de oxadiazol similares pero diferentes sustituyentes, como 5-Amino-3-(4-metilbencil)-1,2,4-oxadiazol.

Singularidad

5-Amino-3-(4-clorobencil)-1,2,4-oxadiazol es único debido a la presencia tanto del grupo 4-clorobencilo como del anillo oxadiazol, que confieren propiedades químicas y biológicas específicas. Su estructura permite modificaciones químicas versátiles e interacciones con varios objetivos biológicos, lo que lo convierte en un compuesto valioso en la investigación y las aplicaciones terapéuticas potenciales.

Actividad Biológica

3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine is a derivative of the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenylacetic acid with semicarbazide in the presence of phosphorus oxychloride, followed by hydrolysis to yield the desired oxadiazole derivative . The structure is characterized by the oxadiazole ring, which is known for its stability and reactivity in various biological contexts.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at specific phases .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 92.4 |

| CaCo-2 | Similar range |

| MCF-7 (breast cancer) | Not specified |

| HepG2 (liver cancer) | Not specified |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest they could be effective alternatives to conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5000 |

| Escherichia coli | 5000 |

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro . This suggests a possible application in treating inflammatory diseases.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that modifications on the oxadiazole ring could enhance cytotoxicity and selectivity towards cancer cells over normal cells .

- Antibacterial Evaluation : Another research effort focused on synthesizing new oxadiazole derivatives and assessing their antibacterial efficacy against common pathogens. The results highlighted several compounds with MIC values lower than those of standard antibiotics .

- Anti-inflammatory Mechanism : Research into the anti-inflammatory properties revealed that certain oxadiazole compounds could inhibit NF-kB signaling pathways, thereby reducing the expression of inflammatory mediators .

Propiedades

Fórmula molecular |

C9H8ClN3O |

|---|---|

Peso molecular |

209.63 g/mol |

Nombre IUPAC |

3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |

Clave InChI |

ZRRODNNHLYFTHH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CC2=NOC(=N2)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.